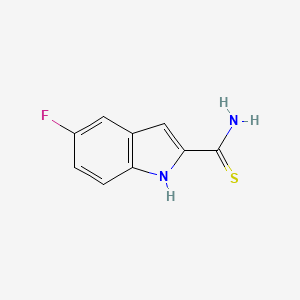

5-Fluoro-1H-indole-2-carbothioamide

Description

5-Fluoro-1H-indole-2-carbothioamide is a fluorinated indole derivative featuring a carbothioamide (-C(=S)NH₂) group at the 2-position of the indole scaffold. The fluorine substitution at the 5-position enhances the compound’s electronic and steric properties, influencing its reactivity and biological interactions. The carbothioamide group, with its sulfur atom, contributes to unique hydrogen-bonding capabilities and metabolic stability compared to carboxamide analogs .

Properties

IUPAC Name |

5-fluoro-1H-indole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHIZKRJVHYTCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 5-Fluoroindole-2,3-dione Derivatives with Thiosemicarbazides

The most widely reported method involves the condensation of 5-fluoro-1-methyl-1H-indole-2,3-dione with substituted thiosemicarbazides under reflux conditions. For example, Atioglu et al. synthesized the title compound by reacting 5-fluoro-1-methylindole-2,3-dione with N-(3-fluorophenyl)thiosemicarbazide in ethanol at reflux for 8 hours . The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal amine on the indole’s ketone group, followed by dehydration to form the carbothioamide bridge.

Key Data:

-

Reaction Conditions: Ethanol solvent, reflux (78–85°C), 8–10 hours.

-

Characterization:

Multi-Step Synthesis from 2,4-Difluoronitrobenzene

A patent by CN104045592A outlines a pathway starting from 2,4-difluoronitrobenzene, which undergoes esterification with dimethyl malonate, followed by iron- or palladium-catalyzed reduction and cyclization to yield 5-fluoroindole-2-one . Subsequent hydrolysis and coupling with thiosemicarbazide introduce the carbothioamide group.

Synthetic Steps:

-

Esterification: 2,4-Difluoronitrobenzene + dimethyl malonate → 4-fluoro-2-(dimethylmalonate)nitrobenzene (yield: 85%) .

-

Reduction-Cyclization: Iron powder in acetic acid/HCl → 5-fluoroindole-2-one (yield: 80–95%) .

-

Thiosemicarbazide Coupling: React with N-substituted thiosemicarbazide in ethanol under reflux .

Optimization Notes:

-

Lower reaction temperatures (5–10°C) during esterification improve yield .

-

Palladium-carbon reduction offers higher selectivity compared to iron powder .

Cyclization of Hydrazone Intermediates

A method analogous to CN100491350C for nitroindoles involves forming a hydrazone intermediate from paranitrophenylhydrazine hydrochloride and ethyl pyruvate, followed by cyclization with polyphosphoric acid . For 5-fluoroindole-2-carbothioamide, this approach would require substituting the nitro group with fluorine and introducing thiosemicarbazide at the cyclization stage.

Critical Parameters:

Comparative Analysis of Methods

Structural and Spectroscopic Insights

-

Planarity: X-ray studies confirm near-planar geometry (r.m.s. deviation ≤0.116 Å), stabilized by intramolecular N–H⋯N and N–H⋯O hydrogen bonds .

-

π–π Stacking: Crystal packing reveals interactions between indole and fluorobenzene rings (3.6–3.8 Å separation) .

-

Fluorine Effects: The 5-fluoro substituent enhances electrophilicity at C2, facilitating nucleophilic attack by thiosemicarbazides .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-indole-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbothioamide group to a thiol or an amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Scientific Research Applications

5-Fluoro-1H-indole-2-carbothioamide has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.

Medicine: Research focuses on its use in developing new therapeutic agents for various diseases.

Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-indole-2-carbothioamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The carbothioamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. These interactions can result in various biological effects, such as antiviral, anticancer, and antimicrobial activities.

Comparison with Similar Compounds

5-Fluoro-1H-indole-2-carboxamide Derivatives

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) Synthesis: Prepared via condensation of ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO, yielding 37.5% . Physical Properties: Melting point = 249–250°C; Rf = 0.67 (CHCl₃/MeOH, 94:6). Spectroscopy:

- ¹H-NMR : δ 12.33 (NHCO), 9.25 (H-1 indole), 8.0 (H-3 indole) .

- IR: ν 1666.50 cm⁻¹ (C=O stretch). Bioactivity: Not explicitly stated, but carboxamides are often explored for kinase inhibition or antimicrobial activity.

5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4)

Comparison with 5-Fluoro-1H-indole-2-carbothioamide :

Replacing the carboxamide (-C(=O)NH₂) with carbothioamide (-C(=S)NH₂) introduces a sulfur atom, which:

- Enhances π-π stacking interactions due to increased polarizability.

- Alters metabolic stability (thioamides resist hydrolysis better than amides).

- Modifies hydrogen-bonding capacity (weaker H-bond acceptor strength for C=S vs. C=O) .

Triazole-Substituted Indole Derivatives

- 5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5e) Synthesis: 22% yield via Cu-catalyzed azide-alkyne cycloaddition . Bioactivity: Designed as antioxidants for ischemia treatment.

Comparison :

- Electronic Effects : The electron-deficient triazole moiety contrasts with the electron-rich carbothioamide group.

- Bioactivity : Triazole derivatives target oxidative stress pathways, whereas carbothioamides may exhibit broader enzyme inhibition (e.g., kinases or proteases) .

Indole-Carboxylic Acid Derivatives

- 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids (1a–1f) Synthesis: Formed via condensation of 3-formylindole-2-carboxylic acid with thiazolidinones in acetic acid . Key Feature: The carboxylic acid group enables salt formation and improves water solubility, unlike the neutral carbothioamide.

Comparison :

- Solubility : Carboxylic acids (logP ~1–2) are more hydrophilic than carbothioamides (logP ~2–3).

- Applications : Carboxylic acids are often used as intermediates for prodrugs, while carbothioamides are terminal pharmacophores .

Data Table: Physical-Chemical Properties of Selected Analogs

Spectroscopic and Analytical Comparisons

- ¹³C-NMR :

- IR :

- MS :

- Carbothioamide derivatives show distinct [M+H]+ peaks (e.g., hypothetical m/z ~208 for this compound vs. 359 for carboxamide analogs) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-1H-indole-2-carbothioamide, and what key reaction parameters influence yield?

- Methodological Answer : A typical synthesis involves coupling 5-fluoroindole derivatives with thiocarbamide groups under catalytic conditions. For example, analogous indole synthesis (e.g., 5-fluoro-3-substituted indole) uses PEG-400/DMF as solvent systems, CuI as a catalyst, and 12-hour reaction times at ambient temperature . Key parameters include solvent polarity (to stabilize intermediates), catalyst loading (e.g., 0.1–1 mol%), and purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) . Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Confirm indole backbone and fluorine substitution. For analogous compounds, 5-fluoroindole derivatives show distinct aromatic proton splitting (e.g., 7.0–7.5 ppm for H-4/H-6) and fluorine coupling in 19F NMR .

- HRMS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- TLC : Assess purity post-synthesis. Rf values should align with solvent polarity (e.g., 0.5 in ethyl acetate/hexane) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (due to potential flammability of indole derivatives) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to improve the yield of this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to CuI (e.g., Pd-based catalysts for cross-coupling) to reduce side reactions.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethers (THF) to balance solubility and reaction kinetics.

- Temperature Gradients : Perform reactions at 50–80°C to accelerate kinetics while avoiding decomposition.

- Workup Strategies : Replace traditional column chromatography with recrystallization (e.g., using ethanol/water mixtures) for scalability .

Q. What strategies are effective in resolving contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve structural ambiguities by comparing experimental bond lengths/angles with DFT-optimized geometries .

- Multi-NMR Validation : Combine 1H, 13C, and 19F NMR to cross-verify substituent positions. For example, fluorine’s deshielding effect in 19F NMR can confirm para/ortho substitution patterns .

- Dynamic NMR : Assess conformational flexibility if splitting patterns contradict static models.

Q. How should one design a bioactivity assay to evaluate the therapeutic potential of this compound, considering its physicochemical properties?

- Methodological Answer :

- Solubility Testing : Determine solubility in PBS/DMSO using UV-Vis spectroscopy, guided by LogP (predicted ~1.63 for analogous indolecarboxylic acids) .

- Cell-Based Assays : Use HEK293 or HeLa cells to test cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition if designed as a maleimide analog) .

- Stability Studies : Monitor compound integrity in serum (37°C, 24 hrs) via LC-MS to identify metabolic liabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.